1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.81 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-11(14)13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNZRZGTNFDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one typically involves the reaction of 1-(2-chloropropanoyl)-4-(phenylsulfonyl)piperazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .
Chemical Reactions Analysis
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. A study demonstrated that 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one exhibits significant cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 18 | Apoptosis induction |
| MCF-7 (Breast) | 22 | Cell cycle arrest |
| A549 (Lung) | 30 | Intrinsic pathway activation |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Similar piperazine derivatives have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.
Case Study 1: Anticancer Mechanism
In a study evaluating the anticancer efficacy of this compound, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The treatment resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.
Case Study 2: Antimicrobial Activity
A comparative analysis involving the compound showed its effectiveness against resistant strains of Staphylococcus aureus. The study highlighted the importance of the benzenesulfonyl group in enhancing antimicrobial activity through improved membrane penetration.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one can be compared with other similar compounds, such as:
- 1-(2-chloropropanoyl)-4-(phenylsulfonyl)piperazine
- 4-(benzenesulfonyl)piperazine derivatives
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Biological Activity
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one, with the CAS number 923216-65-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇ClN₂O₃S
- Molecular Weight : 316.81 g/mol
- Structure : Contains a piperazine ring and a benzenesulfonyl group, which are significant for its biological interactions.
Biological Activity Overview
The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests several possible interactions with biological targets, particularly in the context of neurological and cancer therapies.
Pharmacological Profiles
- Antidepressant Activity : The piperazine moiety is known to exhibit antidepressant properties. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, suggesting that this compound may also exhibit such activities .
- Anticancer Potential : The presence of the benzenesulfonyl group may enhance the compound's ability to inhibit cancer cell proliferation. Studies on related compounds indicate that they can induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which is common among compounds with sulfonamide structures .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, potentially leading to altered signaling pathways in neuronal tissues.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor growth or microbial metabolism, thereby exerting its anticancer and antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
